molecular formula C10H8FNO B13704877 4-Fluoro-7-methylindole-3-carbaldehyde

4-Fluoro-7-methylindole-3-carbaldehyde

Cat. No.: B13704877
M. Wt: 177.17 g/mol
InChI Key: RQLSXKKINMMEIP-UHFFFAOYSA-N
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Description

4-Fluoro-7-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methylindole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, specific fluorination and methylation steps are required to introduce the fluoro and methyl groups at the desired positions on the indole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methylindole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Comparison with Similar Compounds

    Indole-3-carbaldehyde: A closely related compound with similar structural features but lacking the fluoro and methyl groups.

    7-Methylindole-3-carbaldehyde: Similar to 4-Fluoro-7-methylindole-3-carbaldehyde but without the fluoro group.

    4-Fluoroindole-3-carbaldehyde: Similar but lacks the methyl group at the 7-position.

Uniqueness: this compound is unique due to the presence of both fluoro and methyl groups, which enhance its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-fluoro-7-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8FNO/c1-6-2-3-8(11)9-7(5-13)4-12-10(6)9/h2-5,12H,1H3

InChI Key

RQLSXKKINMMEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CN2)C=O

Origin of Product

United States

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